5-methylpyrazine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methylpyrazine-2-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides These compounds are characterized by the presence of a sulfonyl fluoride group (SO2F) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylpyrazine-2-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group onto the pyrazine ring. One common method is the direct fluorosulfonylation of 5-methylpyrazine using fluorosulfonyl radicals. This method is efficient and provides high yields of the desired product .
Another approach involves the fluoride-chloride exchange reaction, where 5-methylpyrazine-2-sulfonyl chloride is treated with a fluoride source such as potassium fluoride or cesium fluoride under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorosulfonylation processes using sulfuryl fluoride gas (SO2F2) or other solid fluorosulfonylating reagents. These methods are scalable and can produce significant quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
5-methylpyrazine-2-sulfonyl fluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be displaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Sulfur (VI) Fluoride Exchange (SuFEx): This click chemistry reaction involves the exchange of the sulfonyl fluoride group with other functional groups, providing a versatile tool for the synthesis of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, alcohols, thiols
Fluoride Sources: Potassium fluoride, cesium fluoride
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, sulfonothioates, and various SuFEx-derived compounds .
Scientific Research Applications
5-methylpyrazine-2-sulfonyl fluoride has a wide range of scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Chemical Biology: The compound is used as a probe to study biological systems, particularly in the identification and inhibition of enzymes that interact with sulfonyl fluoride groups.
Medicinal Chemistry: It is explored for its potential as a drug candidate, particularly in the development of enzyme inhibitors and other therapeutic agents.
Materials Science: The compound is used in the synthesis of functional materials, including polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 5-methylpyrazine-2-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes by forming covalent bonds with active site residues, thereby blocking their activity . The compound’s reactivity towards nucleophiles makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 5-methylpyrazine-2-sulfonyl chloride
- 4-methylpyrazine-2-sulfonyl fluoride
- 5-chloropyrazine-2-sulfonyl fluoride
- 5-methylpyrazine-2-sulfonamide
Uniqueness
5-methylpyrazine-2-sulfonyl fluoride is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis, chemical biology, and medicinal chemistry .
Properties
IUPAC Name |
5-methylpyrazine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c1-4-2-8-5(3-7-4)11(6,9)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLBOWPNQCFFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.